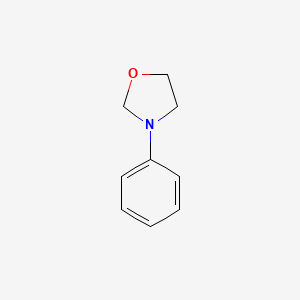

3-Phenyloxazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSRLVMSQHOSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334141 | |

| Record name | 3-Phenyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20503-92-8 | |

| Record name | 3-Phenyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyloxazolidine and Its Derivatives

Strategies for Oxazolidine (B1195125) Ring Construction

Various approaches have been developed for the formation of the oxazolidine ring, ranging from classical condensation reactions to more modern multi-component strategies.

Cyclization reactions are fundamental to forming heterocyclic rings like oxazolidines. These methods typically involve bringing together suitable functional groups within a molecule or between different molecules to close the ring.

A widely utilized method for synthesizing oxazolidines involves the condensation of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds via the formation of a hemiaminal intermediate, which then undergoes dehydration to yield the oxazolidine ring. For the synthesis of 3-phenyloxazolidines, aniline (B41778) derivatives or related amino alcohols are condensed with carbonyl compounds.

For example, a study reported the SnCl₂-catalyzed three-component coupling of aniline, an epoxide, and paraformaldehyde to synthesize 1,3-oxazolidine derivatives rsc.orgresearchgate.net. This method is noted for its simplicity, requiring no additives, bases, or oxidants, and proceeds at moderate temperatures with good functional group tolerance rsc.orgresearchgate.net. Another approach involves the condensation of aryl-substituted 1,2-amino alcohols with aromatic aldehydes in a catalyst-free medium in ethanol, yielding 1,3-oxazolidines with good to high yields lew.ro. The reaction mechanism typically involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration lew.ro.

Table 1: Condensation of Amino Alcohols with Carbonyl Compounds

| Starting Amino Alcohol | Carbonyl Compound | Catalyst/Conditions | Product Type | Yield | Reference |

| Aniline | Paraformaldehyde | SnCl₂ catalyst | 1,3-Oxazolidine | Good | rsc.orgresearchgate.net |

| Aryl-substituted 1,2-amino alcohol | Aromatic aldehyde | Catalyst-free, Ethanol, 60-70°C | 1,3-Oxazolidine | Good to High | lew.ro |

| DL-(±)-phenyl glycinol | Substituted aldehydes | Sodium borohydride, H₂SO₄ (catalytic) | 2,3-Substituted-4-phenyloxazolidine | Not specified | asianpubs.org |

Intramolecular cyclization offers a direct route to oxazolidines where the necessary functional groups are already present within the same molecule. This strategy often involves the formation of a hemiaminal intermediate followed by cyclization. For instance, a highly efficient one-pot synthesis of 1,3-oxazolidines has been achieved via the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, followed by intramolecular cyclization under mildly basic conditions organic-chemistry.orgnih.gov. This approach yields products with high enantioselectivities organic-chemistry.orgnih.gov.

Other intramolecular cyclization strategies include the formation of oxazolidines from serine derivatives through intramolecular condensation arkat-usa.org. In some cases, transition metal-catalyzed reactions, such as AgOTf-promoted tandem olefin isomerization/intramolecular hydroamination, can also lead to substituted 1,3-X,N-heterocycles, including oxazolidines organic-chemistry.org.

Acid catalysis plays a crucial role in promoting the cyclodehydration of suitable precursors to form oxazolidines. These methods typically involve the removal of a water molecule to drive the ring closure. Triflic acid (TfOH) has been reported to catalyze the dehydrative cyclization of N-(2-hydroxyethyl)amides to yield 2-oxazolines, a related heterocycle, but the principle of acid-catalyzed dehydration is applicable to oxazolidine formation researchgate.net. Similarly, polyphosphoric acid (PPA) esters can promote microwave-assisted synthesis of cyclic iminoethers from amido alcohols organic-chemistry.org.

A study demonstrated that free carboxylic acids can be directly condensed with amino alcohols in the presence of 3-nitrophenylboronic acid as a dehydration catalyst to form oxazolines and thiazolines, highlighting the utility of boronic acids in facilitating cyclodehydration acs.org.

Table 2: Acid-Catalyzed Cyclodehydration Methods

| Precursor Type | Carbonyl Source | Catalyst/Conditions | Product Type | Yield | Reference |

| N-(2-hydroxyethyl)amides | Carboxylic acids | 3-Nitrophenylboronic acid | Oxazolines/Thiazolines | Moderate to Excellent | acs.org |

| Amido alcohols | Carboxylic acids | Polyphosphoric acid (PPA) esters, Microwave | Cyclic iminoethers | Good to Excellent | organic-chemistry.org |

Multi-component reactions (MCRs) are highly efficient as they combine three or more reactants in a single synthetic operation, leading to complex molecules with high atom economy and reduced waste. For oxazolidine synthesis, MCRs often involve an amine, a carbonyl compound, and a third component that facilitates ring formation.

A notable example is the SnCl₂-catalyzed three-component coupling of an aniline, an epoxide, and paraformaldehyde, which efficiently synthesizes 1,3-oxazolidine derivatives rsc.orgresearchgate.net. This method is straightforward and proceeds under mild conditions rsc.orgresearchgate.net. Another MCR involves the reaction of anilines, ethyl glyoxalates, and epoxides, catalyzed by Ti(O-i-Pr)₄, to yield 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity, often through a cascade process nih.gov. This approach allows for the synthesis of multi-substituted oxazolidines with controlled stereochemistry nih.gov.

Table 3: Multi-Component Reactions for Oxazolidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield | Enantioselectivity | Reference |

| Aniline | Epoxide | Paraformaldehyde | SnCl₂ | 1,3-Oxazolidine | Good | Not specified | rsc.orgresearchgate.net |

| Aniline | Ethyl glyoxalate | Epoxide | Ti(O-i-Pr)₄, Chiral ligand | 1,3-Oxazolidine | Moderate | Up to 90% ee | nih.gov |

Isocyanates and urea (B33335) derivatives serve as valuable building blocks for the synthesis of oxazolidines and related oxazolidinones. The reaction between isocyanates and epoxides, often catalyzed by Lewis acids or phosphonium (B103445) salts, is a common route to oxazolidinones google.comacs.orgresearchgate.netresearchgate.net. While oxazolidinones are distinct from oxazolidines, the underlying reactivity of epoxides with nitrogen-containing electrophiles is relevant. For instance, phosphonium halides can catalyze the reaction of isocyanates with vicinal epoxides to form oxazolidinones google.com. Bimetallic aluminum(salen) complexes have also been shown to catalyze the synthesis of oxazolidinones from epoxides and isocyanates, proceeding with retention of epoxide stereochemistry acs.org.

Urea derivatives can also be employed. For example, 2-oxazolidinones can be synthesized from urea and 2-aminoethanol or vicinal diols under various conditions, including using cerium dioxide nanoparticles as a catalyst under solvent-free conditions researchgate.netresearchgate.net. These methods highlight the versatility of urea as a source for the oxazolidine ring system.

Table 4: Reactions Involving Isocyanates and Urea Derivatives

| Starting Materials | Reagent/Catalyst | Product Type | Conditions | Yield | Reference |

| Isocyanate + Epoxide | Phosphonium halide | Oxazolidinone | Not specified | Not specified | google.com |

| Isocyanate + Epoxide | Al(salen)₂O complex | Oxazolidinone | Not specified | Not specified | acs.org |

| Urea + 2-aminoethanol | CeO₂ nanoparticles | 2-Oxazolidinone | Solvent-free | ~98.4% | researchgate.net |

Compound List:

3-Phenyloxazolidine

1,3-Oxazolidine

1,3-Oxazinane

1,3-Oxazolidinone

1,3-Oxazolidine-2,4-dione

N-aryl oxazolidinones

2-Oxazolidinone

2-Oxazoline

Thiazoline

Imidazoline

1,3-Oxazepine

β-lactams

1,3-Oxazolidin-5-one

2-alkylidene-1,3-oxazolidin-5-one

1,2,3-Oxadiazole (Sydnone)

1,3-Oxazolidine-2-thione

Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridine

N-substituted thiazolidinone

2-aminoethyl acetate (B1210297)

Peptidomimetics

3,5-disubstituted oxazolidin-2-one

4,4′-methylenebis(N,N-dimethylaniline)

Benzothiazole

N-propargyl oxazolidines

N,N-dipropargyl vicinal amino alcohols

3-phenyl glycidate

3-aryloxazolidine-5-carboxylate

3-phenyloxirane-2-carboxylate (B8288729)

3-substituted oxazolidine-2,4-diones

N-(2-hydroxyethyl)amides

N-(βhydroxyethyl)amides

Carbamates

this compound-2,4-dione

3-(3',5'-dichlorophenyl)-5-phenyloxazolidine-2,4-dione

3-(3',5'-dichlorophenyl)-4-imino-5,5-dimethyloxazolidine-2-one

3-(3',5'-dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione

3-(o-chlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

3-(o-methoxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione

3-benzyl-2-(3,4-dimethoxyphenyl)-4-phenyloxazolidine

3-(4-methoxyphenyl)-2,4-diphenyloxazolidine

5-(3-((furan-2-yl)methyl)-4-phenyl-oxazolidin-2-yl)-2-methoxyphenol

3-benzyl-2-(3,4,5-trimethoxyphenyl)-4-phenyloxazolidine

(R)-4-Phenyl-3-(2-triisopropylsilyl-ethynyl)oxazolidin-2-one

3-Alkyl oxazolidines

Chemical Reactivity and Transformation of 3 Phenyloxazolidine Systems

Oxazolidine (B1195125) Ring-Opening Reactions

The oxazolidine ring, being a five-membered heterocycle containing both oxygen and nitrogen, possesses inherent reactivity that can lead to ring-opening under various conditions. While specific studies detailing the ring-opening of unsubstituted 3-phenyloxazolidine are not extensively detailed in the provided snippets, general trends for oxazolidines and related systems offer insight. Oxazolidines are generally considered less stable than their oxazole (B20620) counterparts and can exhibit ring-chain tautomerism, where the ring structure exists in equilibrium with an open-chain Schiff base or amino alcohol form scribd.com. This tautomerism can facilitate ring-opening reactions.

Reactions involving specific reagents can induce ring cleavage. For instance, oxazolidines can react with reagents like acetone (B3395972) cyanohydrin, leading to the formation of 2-((2-hydroxyethyl)amino)acetonitriles researchgate.net. Furthermore, studies on related N-aryl heterocycles suggest that certain catalytic systems, such as palladium catalysis, can mediate transformations involving ring-opening or cascade reactions researchgate.net. The presence of the phenyl group on the nitrogen atom in this compound may influence the stability and reactivity of the oxazolidine ring, potentially affecting its susceptibility to ring-opening under acidic or solvolytic conditions scribd.com. The J. Org. Chem. 1972, 37, 3, 422-425 publication, which mentions "this compound and its analogs," is likely to contain specific details on these transformations acs.org.

Transformations at the Nitrogen Atom (N-Substitution Reactions)

The nitrogen atom within the oxazolidine ring of this compound is a potential site for further chemical modification. While direct N-alkylation or N-acylation of this compound itself is not extensively detailed in the provided search results, related chemistries offer evidence for such transformations. For example, the synthesis of N-substituted oxazolidines often involves the reaction of amino alcohols with aldehydes or ketones, followed by cyclization. In systems where an N-phenyl amino alcohol is used, this can lead to N-phenyl oxazolidine derivatives.

More complex transformations involving the nitrogen atom include the formation of bridged structures. The reaction of amino alcohols with formaldehyde (B43269) can lead to N,N'-methylenebis(oxazolidine) derivatives, where two oxazolidine rings are linked by a methylene (B1212753) bridge through their nitrogen atoms researchgate.netresearchgate.net. These structures can exist in equilibrium with bicyclic isomers, with the equilibrium position influenced by the substituents present on the oxazolidine rings researchgate.net.

Chemical Modifications of the Phenyl Substituent

The electronic and steric nature of these phenyl substituents can be correlated with changes in electron density and relative tautomer stabilities, as evidenced by NMR spectroscopy and computational calculations nih.gov. Furthermore, the phenyl ring itself can be a target for functionalization. While direct examples for this compound are limited, related N-aryl heterocycles have undergone C-H functionalization reactions, such as direct carbonylation catalyzed by ruthenium complexes, suggesting that similar transformations might be applicable to the phenyl ring of this compound nih.gov.

Mannich Reactions Involving Oxazolidine Derivatives and Acyliminium Ion Intermediates

Oxazolidine derivatives, particularly N-substituted ones like those related to this compound, can serve as convenient precursors for generating reactive intermediates, such as acyliminium ions, under acidic conditions. These intermediates are key players in the Mannich reaction, a versatile three-component reaction that forms β-amino carbonyl compounds. Studies have shown that 3-methyl-1,3-oxazolidine and 3,4-dimethyl-5-phenyloxazolidine (B1210047) react with acidic reagents to generate reactive species that readily undergo nucleophilic attack by enolates, silyl (B83357) enol ethers, or aromatic substrates, leading to the formation of Mannich bases in good yields researchgate.netresearchgate.net.

The general mechanism involves the formation of an iminium ion from an aldehyde and an amine (or a masked equivalent). In the case of oxazolidines, acid-catalyzed cleavage can generate such iminium species, which then react with nucleophilic enols derived from carbonyl compounds organicchemistrytutor.comwikipedia.orgorganic-chemistry.org. The N-aryl group, as present in this compound, can influence the reactivity and stability of these intermediates beilstein-journals.org.

Table 3.4.1: Mannich Reactions Involving Oxazolidine Derivatives

| Oxazolidine Precursor | Reaction Conditions | Nucleophile/Substrate | Product Type | Yield | Citation |

| 3-Methyl-1,3-oxazolidine | Acidic reagents, aprotic conditions | Nucleophilic aromatic substrates | Mannich bases | Good | researchgate.netresearchgate.net |

| 3,4-Dimethyl-5-phenyloxazolidine | Acidic reagents, aprotic conditions | Enolsilyl ethers | Mannich bases | Good | researchgate.netresearchgate.net |

Isomerization Studies and Equilibria

This compound systems can undergo isomerization, particularly tautomerization, which involves the interconversion between ring and chain forms. Research on phenyl-substituted oxazolidines has extensively studied these tautomeric equilibria, often employing NMR spectroscopy and computational methods to elucidate the factors governing the balance between different forms scribd.comnih.gov. The stability of the ring versus chain tautomers is significantly influenced by the electronic and steric nature of substituents on the phenyl ring nih.gov. Electron-donating groups, for example, tend to stabilize both forms, but the chain form is often more stabilized nih.gov.

In some cases, complex equilibria can be observed, such as the interconversion between bis(1,3-oxazolidin-3-yl)methanes and bicyclic structures, where the specific substituents dictate the preferred equilibrium state researchgate.net. While photo-induced isomerization is known for related heterocycles like oxazepines rsc.org, tautomerization is a more commonly discussed phenomenon for oxazolidines.

Cycloaddition Reactions (e.g., Inverse-Demand Hetero (4+2) Cycloadditions)

Oxazolidine derivatives can participate in cycloaddition reactions, serving as either the 1,3-dipole or the dipolarophile, or as part of a chiral ligand system that directs cycloaddition stereochemistry. A notable example involves a phenyloxazolidine derivative, formed from (-)-ephedrine and hexa-2,4-dienal, which underwent a stereoselective Diels-Alder (a [4+2] cycloaddition) reaction with benzyl (B1604629) nitrosoformate, yielding cycloadducts in a defined ratio lookchem.com. This highlights the potential for the oxazolidine ring system, particularly when appropriately substituted, to engage in cycloaddition chemistry.

While not directly involving the oxazolidine ring as a participant, phenyloxazoline moieties are recognized for their utility as chiral ligands in various catalytic asymmetric cycloaddition reactions, including 1,3-dipolar cycloadditions and Diels-Alder reactions, influencing chemo-, regio-, and enantioselectivity sioc-journal.cnresearchgate.netohiolink.edu.

Hydrolysis and Solvolysis Reactions of this compound Derivatives

The oxazolidine ring is susceptible to hydrolysis and solvolysis reactions, where the ring can be cleaved by water or other solvent molecules, respectively. These reactions can lead to the formation of open-chain products, such as amino alcohols or Schiff bases scribd.comresearchgate.netwikipedia.org. The stability of the oxazolidine ring can be influenced by its substituents, and the N-phenyl group in this compound derivatives can affect the rate and mechanism of these degradation pathways scribd.com.

Studies on prodrugs incorporating phenyloxazolidine structures have indicated that hydrolysis can occur, and that the rate of this process can be modulated by external factors. For instance, the hydrolysis of a specific phenyloxazolidine prodrug was found to be retarded by cyclodextrins, suggesting that the drug's stability in aqueous environments can be influenced by its molecular environment nih.govsemanticscholar.org. The J. Org. Chem. 1972, 37, 3, 422-425 publication is also noted for potentially containing relevant studies on this compound and its analogs concerning these reactions acs.org. Solvolysis reactions, in general, can proceed via SN1 or SN2 mechanisms, depending on the substrate and conditions, and may involve solvent molecules acting as nucleophiles wikipedia.orglibretexts.org.

Derivatization Strategies for Functionalized Oxazolidine Scaffolds

The oxazolidine ring system serves as a versatile scaffold in organic synthesis, frequently incorporated into molecules with diverse biological activities and applications in asymmetric catalysis. Functionalizing these scaffolds is crucial for tailoring their properties and expanding their utility. While the core oxazolidine structure offers inherent reactivity, the introduction of specific substituents, particularly phenyl groups, can significantly influence its chemical behavior and open avenues for further derivatization. This section explores key derivatization strategies employed to create functionalized oxazolidine scaffolds, with a focus on approaches relevant to systems featuring N-phenyl substituents or related phenyl-containing oxazolidine derivatives.

Strategies for Modifying the Oxazolidine Ring

The oxazolidine ring itself can undergo various transformations, allowing for the introduction of new functional groups or alteration of existing ones. These modifications are often dictated by the specific substituents present on the ring.

Reactions at Ring Positions:

Condensation and Reduction: Oxazolidine derivatives containing carbonyl groups can participate in condensation reactions with amines or alcohols, leading to more complex structures. Furthermore, ketone functionalities within these scaffolds can be reduced to alcohols using common reducing agents like sodium borohydride, thereby introducing a hydroxyl group smolecule.com.

Hydrolysis: Certain functional groups attached to the oxazolidine ring, such as carboxamides, can be susceptible to hydrolysis under acidic or basic conditions. This process can liberate the corresponding amine and carboxylic acid, or lead to ring opening depending on the specific structure and conditions smolecule.com.

Mannich Reactions: Oxazolidines, including those with N-methyl or N-phenyl substituents, can react with acidic reagents to form reactive intermediates. These intermediates can then engage in Mannich reactions with nucleophilic aromatic substrates or enol silyl ethers, yielding β-amino derivatives and thus functionalizing the scaffold researchgate.net.

Functionalization via N-Phenyl Substituents:

Electrophilic Aromatic Substitution: When a phenyl group is attached to the nitrogen atom (N-3 position), the aromatic ring itself becomes a site for derivatization. Research indicates that substitution on the N-phenyl ring can be influenced by the electronic nature of other substituents. For instance, electron-withdrawing groups on the phenyl ring have been observed to favor specific reaction pathways in certain functionalization processes nih.gov. This suggests that pre-functionalizing the phenyl ring or utilizing substituted anilines during scaffold synthesis can lead to diverse N-phenyl oxazolidine derivatives.

Synthesis of Substituted this compound Derivatives

Directly constructing or modifying oxazolidine scaffolds that specifically incorporate a phenyl group at the N-3 position involves distinct synthetic methodologies.

Cycloaddition and Annulation Approaches:

Alkyne-Isothiocyanate Annulation: A notable strategy for synthesizing this compound derivatives involves the annulation of alkynes with aryl isothiocyanates. For example, the reaction of prop-2-yn-1-ol with 1-chloro-2-isothiocyanato-benzene in the presence of a base like DBU can yield 4-methylene-3-phenyloxazolidine-2-thione derivatives scispace.com. This method directly introduces the 3-phenyl substituent while functionalizing the oxazolidine core with a thione group and a methylene substituent.

Multi-Component Reactions: Multi-component reactions offer an efficient route to construct complex heterocyclic systems. In the context of oxazolidines, the reaction of anilines (serving as the N-phenyl source) with epoxides and aldehydes can lead to the formation of multi-substituted 1,3-oxazolidine compounds. These reactions often proceed under mild conditions and can yield products with high optical purity, providing a direct pathway to N-phenyl oxazolidine scaffolds mdpi.com.

Modification of Precursors:

Aryl Carbamate Derivatization: N-phenyl oxazolidinones, which are closely related to oxazolidines, can be synthesized through the derivatization of aryl carbamates. For instance, deprotonation of N-aryl carbamates with strong bases like n-butyllithium, followed by reaction with chiral glycidyl (B131873) esters and subsequent in situ transesterification, provides a route to N-aryl-5-hydroxymethyl-2-oxazolidinones orgsyn.org.

Derivatization of Related Phenyl-Substituted Oxazolidinone Scaffolds

While the focus is on oxazolidines, the derivatization strategies applied to the structurally related phenyl-substituted oxazolidinone scaffolds are also pertinent, as they highlight methods for functionalizing phenyl-containing heterocyclic systems.

Amidation of Carboxylic Acids: Oxazolidine carboxylic acid derivatives, particularly those bearing phenyl substituents, can be readily derivatized through amidation reactions. Coupling these acids with various amines, often employing carbodiimide (B86325) coupling agents (e.g., DCC, EDCI) and additives (e.g., DMAP, HOBt), allows for the introduction of diverse N-substituents, leading to functionalized carboxamide derivatives tandfonline.com.

Carbonyl-to-Thiocarbonyl Conversion: The carbonyl group in oxazolidinones can be transformed into a thiocarbonyl group by reacting with sulfur sources such as sulfur powder and ammonium (B1175870) sulfide. This conversion yields oxazolidine-2-thione derivatives, which can serve as distinct scaffolds for further chemical modifications google.com.

These strategies underscore the versatility of the oxazolidine framework and the impact of phenyl substitution on its chemical reactivity, enabling the synthesis of a wide array of functionalized derivatives for various applications.

Compound List

this compound

2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide smolecule.com

3-Methyl-2-phenyl-oxazolidine ontosight.ai

N-(4-oxo-2-phenyloxazolidin-3-yl)isonicotinamide derivatives uobaghdad.edu.iq

2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine ontosight.ai

(S)-4-phenyl-2-oxazolidinone google.com

(S)-4-phenyl oxazolidine-2-thioketone google.com

3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one nih.gov

3-benzyl-2-phenyl-4(5H)-chloro-1,3-oxazolidine nih.gov

3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines nih.gov

N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone orgsyn.org

2,3-substituted-4-phenyl-1,3-oxazolidine derivatives asianpubs.org

N-substituted-1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide tandfonline.com

Ethyl (2S,4S)-3-(1H-benzotriazol-1-yl methyl)-4-phenyl-1,3-oxazolidine-2-carboxylate psu.edu

Ethyl (2S,4S)-3-(but-3-enyl)-4-phenyl-1,3-oxazolidine-2-carboxylate psu.edu

1-Tosyl-2-phenylaziridines researchgate.net

Aryl epoxides researchgate.net

4-methylene-3-phenyloxazolidine-2-thione scispace.com

3-Methyl-1,3-oxazolidine researchgate.net

3,4-dimethyl-5-phenyloxazolidine researchgate.net

(S)-4-phenyloxazolidinon-3-ylacetyl chloride nih.gov

Linezolid researchgate.net

(S)-tert-butyl 2,2-dimethyl-4-(1-(4-nitrophenyl)vinyl) oxazolidine-3-carboxylate researchgate.net

Ethyl 3-(4-methoxyphenyl)-5-phenyloxazolidine-2-carboxylate

Spectroscopic and Structural Characterization of 3 Phenyloxazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of 3-phenyloxazolidine.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. Electronegative atoms like oxygen and nitrogen, as well as the aromatic phenyl ring, cause nearby protons to be deshielded, shifting their signals downfield.

The protons of the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. The methylene (B1212753) protons of the oxazolidine (B1195125) ring (at positions 4 and 5) and the protons on the carbon adjacent to the nitrogen (position 2) exhibit characteristic shifts. The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of the atoms. For instance, the splitting pattern of the oxazolidine ring protons can help determine the substitution pattern and relative stereochemistry.

Detailed ¹H NMR data for derivatives of this compound, such as (Z)-5-benzylidene-3-phenyloxazolidine-2,4-dione, have been reported. For this specific derivative, the proton signals are observed at δ 6.91 (s, 1H), 7.43-7.48 (m, 4H), 7.51-7.54 (m, 4H), and 7.81 (d, J = 9.0Hz, 2H) in CDCl₃. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. oregonstate.edu

The carbons of the phenyl group typically resonate in the downfield region of the spectrum (around 110-150 ppm). The carbons of the oxazolidine ring appear at characteristic chemical shifts, influenced by their attachment to oxygen and nitrogen. For example, the carbon atom bonded to both oxygen and nitrogen (C2) will have a different chemical shift than the carbons bonded to only one of these heteroatoms (C4 and C5). The study of substituent effects on the ¹³C NMR chemical shifts of 2-phenyloxazolidines has shown that electron-donating substituents on the phenyl ring stabilize both the ring and chain tautomeric forms, with a stronger effect on the chain form. nih.gov

For the derivative (Z)-5-benzylidene-3-phenyloxazolidine-2,4-dione, the ¹³C NMR signals in CDCl₃ are observed at δ 114.4, 125.4, 129.0, 129.1, 129.4, 130.7, 131.2, 137.0, 150.9, and 161.1. rsc.org

To further elucidate the complex structure and stereochemistry of this compound and its derivatives, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing atomic connectivity.

COSY experiments reveal correlations between coupled protons, helping to trace the proton-proton networks within the molecule. This is particularly useful for assigning the signals of the oxazolidine ring protons and confirming their connectivity.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their corresponding proton signals.

For determining the three-dimensional structure, or conformation, of the molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized. NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are bonded to each other. This information is crucial for determining the relative orientation of different parts of the molecule, such as the phenyl group relative to the oxazolidine ring. Studies on related pentacyclo-undecane bis-(4-phenyloxazoline) ligands have demonstrated the utility of NOESY in confirming different molecular conformations. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. utdallas.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in an IR spectrum that shows absorption bands corresponding to the different vibrational modes of the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

C-H stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. vscht.cz

C=C stretching: The stretching of the carbon-carbon double bonds within the aromatic phenyl ring gives rise to one or more bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O stretching: The C-O single bond stretch in the oxazolidine ring is expected to produce a strong absorption band in the 1260-1000 cm⁻¹ region.

C-N stretching: The C-N bond stretching vibration typically appears in the 1250-1020 cm⁻¹ range.

The NIST Chemistry WebBook provides access to the IR spectrum of this compound, compiled by the Coblentz Society, Inc. nist.gov While a digitized version is not available, a scanned image of the original spectrum can be viewed. nist.gov For derivatives such as 5-acyl-3-phenyloxazolidine-2,4-diones, characteristic carbonyl (C=O) absorption bands are observed around 1830, 1750, and 1720 cm⁻¹. jst.go.jp

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. The NIST Chemistry WebBook reports the molecular weight of this compound as 149.1897 g/mol , corresponding to the molecular formula C₉H₁₁NO. nist.gov

In a mass spectrometer, a sample is vaporized and ionized, often by electron ionization (EI). This process can cause the molecular ion (M⁺) to break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is unique to a particular molecule and can be used to deduce its structure.

The mass spectrum of this compound shows a molecular ion peak at an m/z corresponding to its molecular weight. nist.gov Analysis of the fragmentation pattern can reveal the loss of specific neutral fragments, providing clues about the molecule's structure. For example, the cleavage of the oxazolidine ring or the loss of fragments from the phenyl group would result in characteristic peaks in the mass spectrum. The NIST WebBook provides a mass spectrum for this compound obtained by electron ionization. nist.gov

Optical Rotation and Chiroptical Property Measurements

If this compound is prepared in an enantiomerically pure or enriched form, it will exhibit optical activity, meaning it can rotate the plane of plane-polarized light. libretexts.org This property is measured using a polarimeter, and the extent of rotation is expressed as the specific rotation [α]. The direction of rotation is denoted as either dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. libretexts.org

The specific rotation is a characteristic physical property of a chiral molecule and depends on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. wikipedia.org For example, the related compound (R)-4-phenyloxazolidine-2-thione has a reported specific rotation of [α]/D -75±5°, with a concentration of 0.2 in a specified solvent. sigmaaldrich.com

The variation of optical rotation with wavelength is known as optical rotatory dispersion (ORD), which can be used to determine the absolute configuration of some compounds. wikipedia.org Circular dichroism (CD) spectroscopy, another chiroptical technique, measures the differential absorption of left and right circularly polarized light and can provide detailed information about the stereochemistry of chiral molecules.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that a complete single-crystal X-ray diffraction study for the unsubstituted parent compound, this compound, has not been reported or is not publicly available at this time. While the solid-state structures of numerous derivatives of this compound, such as those with substituents on the phenyl or oxazolidine rings, have been extensively characterized, a discussion of these falls outside the strict scope of this article.

Due to the absence of published crystallographic data for this compound, a data table of its specific crystallographic parameters cannot be generated.

Theoretical and Computational Chemistry of 3 Phenyloxazolidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely adopted quantum mechanical method for calculating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems, including heterocyclic compounds like oxazolidines.

Geometry Optimization and Conformational Analysis

The first step in most computational studies involves determining the most stable three-dimensional arrangement of atoms within a molecule, known as geometry optimization. For molecules like 3-Phenyloxazolidine, which possess rotatable bonds and ring structures, exploring various conformers is essential. DFT calculations, often using functionals such as B3LYP researchgate.netelectrochemsci.orgiucr.orgbhu.ac.innih.govchemrxiv.org, PBE0 nih.gov, or M06-2X cam.ac.uk, coupled with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p) researchgate.netelectrochemsci.orgiucr.orgbhu.ac.inchemrxiv.orgnih.gov), are employed to find the minimum energy structures on the potential energy surface (PES) researchgate.nettaltech.ee. Conformational searches, which can involve methods like molecular mechanics (MMFF) followed by DFT refinement, help identify the global minimum and other low-lying energy conformers, providing crucial information about the molecule's flexibility and preferred spatial arrangement chemrxiv.orgresearchgate.net.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, DFT calculations can elucidate the molecule's electronic structure. Key aspects include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a significant role in determining a molecule's reactivity. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's stability and its potential for electron transfer reactions bhu.ac.inmdpi.comaps.orgresearchgate.netajchem-a.comresearchgate.net. For oxazolidine (B1195125) derivatives, FMO analysis can reveal electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack bhu.ac.inresearchgate.net.

Charge Distribution: Analysis of atomic charges, such as Mulliken charges, provides insight into the polarity of bonds and the distribution of electron density across the molecule researchgate.netbhu.ac.inresearchgate.net. This information is vital for understanding intermolecular interactions and predicting chemical reactivity. Molecular Electrostatic Potential (MEP) maps, derived from charge distributions, visually represent electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule bhu.ac.inajchem-a.com.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the unambiguous assignment of molecular structures nih.govcam.ac.ukresearchgate.netnih.govchemrxiv.orgresearchgate.netarxiv.org. DFT calculations, often combined with statistical analysis methods like the DP4 or DP4+ approach, can predict 1H and 13C NMR chemical shifts for various conformers. By comparing these calculated spectra with experimental data, researchers can validate proposed structures and determine preferred conformations in solution nih.govcam.ac.ukchemrxiv.org. For oxazolidine derivatives, such predictions can help distinguish between closely related isomers or conformers, providing detailed structural information nih.gov.

Table 1: Common Computational Parameters and Methods for Oxazolidine Derivatives

| Property Calculated | Typical DFT Functional | Typical Basis Set | Relevant Search Results |

| Geometry Optimization | B3LYP, PBE0, M06-2X | 6-31G(d,p), 6-311++G(d,p) | researchgate.netelectrochemsci.orgiucr.orgbhu.ac.innih.govchemrxiv.orgnih.govcam.ac.ukresearchgate.nettaltech.ee |

| Electronic Structure (HOMO/LUMO) | B3LYP | 6-31G(d,p), 6-311++G(d,p) | iucr.orgbhu.ac.inmdpi.comaps.orgresearchgate.netajchem-a.comresearchgate.netnih.gov |

| Charge Distribution (Mulliken) | B3LYP | 6-31G(d,p), 6-311++G(d,p) | researchgate.netbhu.ac.inresearchgate.net |

| NMR Chemical Shifts | B3LYP, mPW1PW91 | 6-31G(d,p), 6-31+G(d,p) | nih.govcam.ac.ukresearchgate.netnih.govchemrxiv.orgresearchgate.netarxiv.org |

| Reaction Mechanism Studies | B3LYP | Various | researchgate.netnih.govsmu.edunih.govmdpi.com |

| Chirality/Optical Properties | DFT | Various | aps.orgresearchmap.jpyale.edumdpi.comfrontiersin.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly DFT, is instrumental in dissecting the intricate pathways of chemical reactions. For oxazolidine derivatives, studies have employed these methods to understand reaction mechanisms, identify transition states, and calculate activation energies researchgate.netnih.govsmu.edunih.govmdpi.com. By mapping the potential energy surface, researchers can visualize bond-breaking and bond-forming events, providing a detailed mechanistic picture that complements experimental observations. This is crucial for optimizing reaction conditions, understanding selectivity, and designing new synthetic routes.

Theoretical Investigation of Chirality and Optical Properties

Chirality is a fundamental property of many organic molecules, influencing their biological activity and material properties. While specific studies on the chirality of this compound were not found, computational methods are widely used to investigate the chiroptical properties of chiral molecules aps.orgresearchmap.jpyale.edumdpi.comfrontiersin.org. Techniques such as DFT can be used to calculate parameters related to optical activity, such as circular dichroism (CD) spectra or optical rotation. For chiral oxazolidine derivatives, these calculations can help correlate molecular structure with observed optical phenomena and predict enantiomeric purity or the behavior of chiral catalysts researchgate.net.

Computational Approaches to Chemical Reactivity and Selectivity

Understanding chemical reactivity and selectivity is paramount in synthetic chemistry. Computational methods, including DFT, provide a powerful framework for this. By analyzing factors such as activation energies, transition state structures, and electronic distributions (e.g., FMOs, charge densities), researchers can predict how a molecule will react and which products will be favored bhu.ac.inresearchgate.netchem8.org. For oxazolidine systems, computational studies can help elucidate the factors governing regioselectivity and stereoselectivity in reactions, such as the influence of substituents on the oxazolidine ring or the role of catalysts in directing reaction pathways researchgate.netchem8.org.

Compound List:

this compound

Oxazolidine derivatives (general class)

Phenyloxazolidine-3-carboxylic acid benzyl (B1604629) ester

4-Phenyl-oxazolidine

Applications and Advanced Research Directions in Organic Synthesis

Utilization as Chiral Auxiliaries in Asymmetric Synthetic Transformations

3-Phenyloxazolidine and its derivatives are extensively used as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is created, the auxiliary can be removed and often recycled. This strategy is a reliable method for achieving high levels of asymmetric induction in a variety of chemical transformations researchgate.net.

The mechanism of stereochemical control exerted by this compound-based auxiliaries typically relies on the steric hindrance provided by the phenyl group at the C4 position. This bulky substituent effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. This principle is fundamental to achieving high diastereoselectivity in reactions like alkylations and aldol additions wikipedia.org.

For instance, in the alkylation of N-acyl-3-phenyloxazolidine derivatives, the formation of a chelated (Z)-enolate with a Lewis acid, such as dibutylboron triflate, positions the phenyl group to block the si face of the enolate. Consequently, the electrophile preferentially attacks from the re face, leading to the formation of a single diastereomer with high fidelity. Similarly, in aldol reactions, the rigid, chelated transition state ensures a predictable facial bias, allowing for the synthesis of syn-aldol products with excellent stereocontrol researchgate.net. The effectiveness of these auxiliaries is demonstrated in their application to the synthesis of complex natural products, where precise control of stereochemistry is paramount wikipedia.org.

Role as Building Blocks for Complex Molecular Architectures

Beyond their role as transient chiral directors, this compound derivatives are valuable building blocks for the synthesis of more complex and permanent molecular structures. Their inherent chirality and functional handles allow them to be incorporated into the final target molecule.

Synthesis of Functionalized Amino Acid Derivatives

One of the most significant applications of this compound as a building block is in the asymmetric synthesis of non-proteinogenic α-amino acids. These compounds are of great interest in medicinal chemistry and peptide science. The general strategy involves the diastereoselective alkylation of a glycine enolate equivalent attached to a this compound chiral auxiliary.

Precursors for the Synthesis of Other Heterocyclic Systems

The this compound ring system can also serve as a precursor for the construction of other heterocyclic structures. The inherent functionality and stereochemistry of the oxazolidine (B1195125) ring can be manipulated through various chemical transformations to generate new ring systems. For example, ring-opening reactions of 3-phenyloxazolidines can provide access to chiral amino alcohols, which are versatile intermediates in the synthesis of numerous nitrogen-containing heterocycles nih.gov.

Furthermore, intramolecular reactions of functionalized this compound derivatives can lead to the formation of more complex fused or bridged heterocyclic systems. For instance, tandem Michael-aldol reactions involving 3-cinnamoyloxazolidine-2-thiones and aldehydes have been shown to produce tricyclic compounds with high diastereoselectivity nih.gov. These transformations highlight the utility of the this compound scaffold as a template for constructing intricate molecular architectures.

Development of Novel Methodologies in Organic Synthesis

The unique reactivity of this compound derivatives continues to inspire the development of novel synthetic methodologies. These methods often leverage the inherent properties of the oxazolidine ring to achieve transformations that would be difficult to accomplish otherwise.

One area of development is in tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For example, a tandem Michael-aldol reaction of chiral 3-cinnamoyloxazolidine-2-thiones has been developed to construct complex tricyclic systems with the creation of four new stereocenters in a highly diastereoselective manner nih.gov. This approach offers a rapid and efficient route to molecular complexity from relatively simple starting materials.

Another innovative strategy involves the use of this compound derivatives in stereoselective cycloaddition reactions. The chiral auxiliary can control the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched cyclic products. These methodologies are valuable for the synthesis of natural products and other biologically active molecules containing complex ring systems.

Furthermore, the development of new methods for the synthesis of the this compound core itself, as well as novel ways to functionalize it, expands the utility of this versatile scaffold in organic synthesis nih.gov.

Structure-Reactivity Correlations in this compound Derivatives (Focus on chemical mechanisms and outcomes)

Understanding the relationship between the structure of this compound derivatives and their reactivity is crucial for predicting and controlling the outcomes of chemical reactions. The stereochemical outcome of reactions employing this compound as a chiral auxiliary is primarily governed by non-bonding interactions in the transition state.

The phenyl group at the C4 position is the dominant stereocontrol element. In reactions involving N-acyl derivatives, the formation of a rigid, chelated transition state is key to high diastereoselectivity. The conformation of this transition state is influenced by the nature of the metal cation, the solvent, and the substituents on the acyl group. Computational studies have been employed to model these transition states and to rationalize the observed stereochemical outcomes. These studies often highlight the importance of minimizing steric interactions between the phenyl group of the auxiliary and the substituents of the reacting partners.

The electronic properties of the substituents on the phenyl ring of the this compound can also influence reactivity, although this aspect is less explored than the steric effects. Electron-donating or electron-withdrawing groups could potentially modulate the Lewis basicity of the nitrogen and oxygen atoms in the ring, which could, in turn, affect the coordination of Lewis acids and the stability of reaction intermediates.

In the context of ligand design, the relationship between the structure of the this compound-based ligand and the enantioselectivity of the catalyzed reaction is of paramount importance. Small changes in the steric bulk or electronic nature of the substituents on the oxazolidine ring can have a profound impact on the geometry of the metal complex and, consequently, on the enantioselectivity of the reaction. This structure-enantioselectivity relationship is a key focus in the development of new and more effective chiral catalysts.

The following table presents a summary of how structural modifications to N-acyl-3-phenyloxazolidine derivatives can influence the outcome of asymmetric reactions.

| Structural Modification | Effect on Reaction Outcome | Mechanistic Rationale |

| Increased steric bulk at C4 (e.g., replacing phenyl with a larger group) | Generally increases diastereoselectivity | Enhanced facial shielding of the reactive intermediate. |

| Introduction of substituents on the N-acyl chain | Can influence the stability and conformation of the enolate | Steric and electronic effects can alter the preferred transition state geometry. |

| Variation of the Lewis acid | Can affect the degree of chelation and the geometry of the transition state | Stronger Lewis acids can lead to more rigid transition states and higher selectivity. |

| Change in solvent polarity | Can impact the aggregation state of the reactive species and the stability of charged intermediates | Can influence both the rate and the stereoselectivity of the reaction. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyloxazolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves cyclization of β-amino alcohols or decomposition of urea derivatives (e.g., pyrolysis of N-carbamyl-substituted ureas). Optimization requires adjusting catalysts (e.g., acidic/basic conditions), temperature, and solvent polarity. For example, pyrolysis of N-(carbamyl)ethyl-N,N'-diphenylurea under controlled heating (150–200°C) yields 2-(phenylimino)-3-phenyloxazolidine, but side products may form if reaction time exceeds optimal thresholds . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical to confirm purity.

Q. How can researchers validate the structural stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds. For hydrolytic stability, incubate the compound in buffers of varying pH (e.g., pH 3–10) and monitor decomposition via HPLC. Comparative studies with analogs (e.g., 2-sulfonyloxaziridines) reveal electron-withdrawing substituents enhance stability by reducing nucleophilic attack at the oxazolidine ring .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Use a combination of <sup>15</sup>N NMR to probe nitrogen environments and IR spectroscopy to identify carbonyl or imine stretches. X-ray crystallography resolves stereochemical ambiguities, particularly for chiral oxazolidines. For example, (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine’s crystal structure confirmed its stereochemistry via bond angles and torsion parameters .

Advanced Research Questions

Q. How do computational methods (e.g., DFT or machine learning) improve predictions of this compound’s reactivity and thermodynamic properties?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) and transition states for ring-opening reactions. Machine learning (ML) models, trained on datasets like C–H BDEs of heterocycles, reduce errors in semi-empirical methods (e.g., GFN2-xTB overestimates BDEs by 7–8 kcal/mol for 3-phenyloxazridines). Integrating ML with rPM6 improves MAEs to ≤5 kcal/mol, enabling accurate reactivity predictions .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound derivatives?

- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to identify bias in literature. For instance, discrepancies in enantioselective catalysis may arise from unaccounted solvent effects or impurities. Replicate studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and use control experiments (e.g., kinetic isotopic effects) to isolate variables. Meta-analyses of kinetic data can clarify trends .

Q. How can researchers design comparative studies to evaluate this compound’s bioactivity against structurally related heterocycles?

- Methodological Answer : Use the PICO framework:

- Population : Target enzyme/receptor (e.g., cytochrome P450).

- Intervention : this compound and analogs (e.g., oxaziridines, isoxazolines).

- Comparison : IC50, binding affinity, or metabolic half-life.

- Outcome : Structure-activity relationships (SARs).

High-throughput screening with dose-response assays and molecular docking validates hypotheses about substituent effects on bioactivity .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing nonlinear kinetics in this compound-mediated reactions?

- Methodological Answer : Use non-linear regression (e.g., Michaelis-Menten or Hill equations) to model enzyme-like catalysis. Bootstrap resampling quantifies confidence intervals for kinetic parameters (kcat, KM). For autocatalytic pathways, time-series analysis (e.g., Avrami kinetics) identifies nucleation-growth mechanisms .

Q. How should researchers address reproducibility challenges in synthesizing enantiopure this compound derivatives?

- Methodological Answer : Implement chiral chromatography (e.g., HPLC with amylose-based columns) and circular dichroism (CD) to verify enantiomeric excess (ee). Document synthetic protocols with granular detail (e.g., solvent batch, stirring rate) using FAIR data principles. Collaborative inter-laboratory studies identify critical control points (e.g., moisture sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.